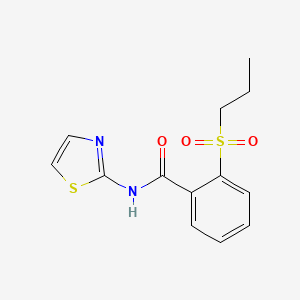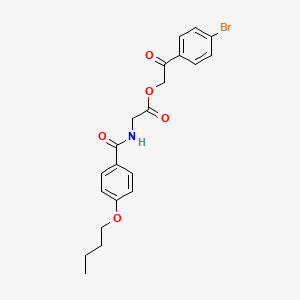
N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a chemical compound used in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). The compound has since been studied extensively for its potential in treating other types of cancer.
Mécanisme D'action
Sorafenib inhibits the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3, as well as platelet-derived growth factor receptor (PDGFR) and c-Kit. By inhibiting these proteins, Sorafenib blocks the signaling pathways that promote cancer cell growth and survival, and also inhibits the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis. In addition, Sorafenib has been shown to modulate the immune system by increasing the number and activity of natural killer cells and T cells. Sorafenib has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages as a research tool, including its multi-targeted kinase inhibition and its ability to inhibit tumor angiogenesis. However, Sorafenib has several limitations as well, including its relatively low potency compared to other kinase inhibitors and its potential for off-target effects.
Orientations Futures
There are several future directions for Sorafenib research, including the investigation of its potential in combination with other cancer therapies, the identification of biomarkers that predict response to Sorafenib, and the development of more potent and selective Sorafenib analogs. In addition, Sorafenib is being studied for its potential in treating other diseases, such as non-alcoholic fatty liver disease and psoriasis.
Applications De Recherche Scientifique
Sorafenib is a multi-targeted kinase inhibitor that works by inhibiting the activity of several proteins involved in cancer cell growth and survival. It has been studied extensively for its potential in treating various types of cancer, including RCC, HCC, thyroid cancer, and melanoma. Sorafenib has also shown promise in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
N-tert-butyl-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-17(2,3)18-24(21,22)13-8-9-15(23-4)14(12-13)16(20)19-10-6-5-7-11-19/h8-9,12,18H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZYXNHASIKPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(methylsulfanyl)-3-(piperidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(1,3-benzodioxol-5-ylmethyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylurea](/img/structure/B4844608.png)

![2-{[4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4844632.png)

![N-[1-(1-adamantyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4844652.png)
![N-[3-(4-morpholinyl)propyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4844665.png)
![N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4844667.png)

![2-({[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4844676.png)
![N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4844680.png)
![dimethyl 3-methyl-5-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4844688.png)

![dimethyl 5-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4844697.png)
